Nodosin
Description
Contextualization of Nodosin within Natural Product Chemical Biology
Within the broad landscape of natural product chemical biology, this compound is situated as a prominent example of a diterpenoid, a class of compounds known for their diverse structures and biological functions. Natural products from plants, in particular, have historically been a rich source of lead compounds for various applications. This compound's isolation from medicinal plants underscores its relevance in this domain, highlighting the ongoing exploration of botanical sources for novel bioactive molecules. Its study contributes to the understanding of plant secondary metabolism and the ecological roles of such compounds, as well as their potential interactions with biological systems relevant to human health.
Historical Trajectory of this compound's Discovery and Early Academic Investigations
This compound was initially isolated from plants belonging to the Isodon genus, specifically Isodon serra (also known as Rabdosia serra) and Isodon eriocalyx. medchemexpress.comresearchgate.netnih.govebi.ac.ukbiomolther.orgresearchgate.netresearchgate.netumich.eduresearcher.life Plants from the Isodon genus have a history of use in traditional Chinese medicine for various ailments, including inflammation and detoxification. nih.govbiomolther.orgumich.eduresearchgate.net Early academic investigations into this compound and related compounds from these plants focused on validating some of these traditional uses and identifying the chemical constituents responsible for the observed biological effects. These initial studies began to characterize this compound's chemical structure and explore its fundamental biological activities, laying the groundwork for more detailed research. Early findings indicated anti-inflammatory, anti-melanogenesis, and immunosuppressive properties. biomolther.orgtargetmol.com Furthermore, studies on Isodon plants and isolated compounds, including this compound, demonstrated activity against Gram-positive bacteria. umich.edu
Comprehensive Overview of Contemporary Research Paradigms on this compound
Contemporary research on this compound employs various approaches to fully understand its biological potential and mechanisms of action. A significant focus of current research is on this compound's anti-tumor activities. Studies have investigated its effects on various cancer cell lines, including colorectal cancer (CRC) and hepatocellular carcinoma (HCC). medchemexpress.comresearchgate.netnih.govresearchgate.netresearchgate.netresearcher.lifenih.gov These investigations often involve in vitro and in vivo models to assess its efficacy in inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. medchemexpress.comresearchgate.netresearchgate.netnih.gov
Mechanistic studies represent another key area of contemporary research. These studies aim to elucidate the molecular pathways through which this compound exerts its biological effects. Research has shown that this compound can influence signaling pathways such as the Wnt/β-catenin pathway, which is frequently dysregulated in various cancers, including CRC. nih.govresearchgate.net Additionally, studies have explored its impact on processes like oxidative stress, ferroptosis, apoptosis, and autophagy in cancer cells. medchemexpress.comresearchgate.netresearcher.lifenih.gov Investigations into its effects on the PI3K/AKT signaling pathway have also been conducted. researchgate.netresearcher.life
Beyond its anti-tumor properties, contemporary research continues to explore this compound's anti-inflammatory effects, investigating its ability to modulate immune responses and inhibit inflammatory mediators like IL-2. medchemexpress.comtargetmol.com Its potential protective effects in conditions such as acute kidney injury and liver transplantation have also been examined in animal models. medchemexpress.com
The diverse areas of contemporary research on this compound highlight a multidisciplinary approach, integrating techniques from chemistry, biology, pharmacology, and molecular biology to comprehensively characterize this natural product.
Scholarly Significance of this compound in Advancing Diterpenoid Research
This compound holds scholarly significance in advancing the broader field of diterpenoid research due to its characteristic ent-kaurane skeleton. researchgate.netnih.govresearchgate.netumich.edu The ent-kaurane diterpenoids are a large and structurally diverse group of natural products with a wide range of biological activities. Studying this compound contributes to the understanding of the biosynthesis of this class of compounds and the relationship between their chemical structures and biological functions.
Research on this compound provides valuable insights into the potential therapeutic applications of ent-kaurane diterpenoids, particularly in the context of cancer and inflammation. By elucidating the mechanisms of action of this compound, researchers can gain a better understanding of how other related diterpenoids might interact with biological targets. This knowledge can inform the design and synthesis of novel diterpenoid analogs with potentially improved efficacy or specificity. Furthermore, the isolation and characterization of this compound from specific plant sources contribute to the chemotaxonomy of the Isodon genus and related species, aiding in the identification of other potentially bioactive compounds within these plants.
Detailed Research Findings
Contemporary research has provided detailed insights into this compound's effects, particularly in cancer models.
| Cancer Cell Line | IC50 (µM) | Reference |
| SNU638 (Gastric Cancer) | 7.53 | medchemexpress.com |
| SK-HEP-1 (Hepatocellular Carcinoma) | 5.33 | medchemexpress.com |
| A549 (Lung Cancer) | 13.73 | medchemexpress.com |
| HCT116 (Colorectal Cancer) | 4.05 | medchemexpress.comresearchgate.netresearchgate.net |
| MDA-MB-231 (Breast Cancer) | 7.12 | medchemexpress.com |
| SNU378 (Hepatocellular Carcinoma) | 0.890 | researchgate.netresearcher.life |
| HCCLM3 (Hepatocellular Carcinoma) | 0.766 | researchgate.netresearcher.life |
| SW480 (Colorectal Cancer) | 7.4 | researchgate.netresearcher.lifenih.gov |
| HT-29 (Colorectal Cancer) | 7.7 | researchgate.netresearcher.lifenih.gov |
| LoVo (Colorectal Cancer) | 6.6 | researchgate.netresearcher.lifenih.gov |
These findings demonstrate this compound's inhibitory effects on the proliferation of various cancer cell lines, with varying potencies.
Studies on the mechanisms in colorectal cancer cells have shown that this compound suppresses the overactivated transcriptional activity of β-catenin/T-cell factor (TCF) and downregulates the expression of Wnt/β-catenin target genes such as Axin2, cyclin D1, and survivin. nih.govresearchgate.net Furthermore, this compound has been shown to induce G2/M phase cell cycle arrest and apoptosis in these cells. nih.govresearchgate.net In hepatocellular carcinoma cells, this compound has been found to suppress viability and downregulate ERCC6L. researchgate.net Overexpressing ERCC6L was observed to reverse the proliferation inhibition and apoptosis enhancement by this compound in HCC cells. researchgate.net
Research on colorectal cancer also indicates that this compound can inhibit DNA synthesis and induce cell death through oxidative stress, apoptosis, and autophagy. researchgate.netresearcher.lifenih.gov Transcriptomic analysis revealed that this compound can downregulate tribbles pseudokinase 3 and upregulate oxidative stress-induced growth inhibitor 1, leading to oxidative stress. researchgate.netnih.gov this compound-induced reactive oxygen species were found to upregulate heme oxygenase 1, inducing apoptosis, and cathepsin L and light chain-3, inducing autophagy. researchgate.netnih.gov
In anti-inflammatory research, this compound has been shown to suppress the overproduction of T lymphocytes and modulate the cell mitosis cycle by interfering with DNA replication in G1 stages via inhibition of IL-2 cytokine secretion at the mRNA level. targetmol.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1S,4S,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,16-,19+,20+/m1/s1 |
InChI Key |
WZYJEEIAFBHYJS-SONIPUFESA-N |
SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |
Isomeric SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |
Synonyms |
nodosin |
Origin of Product |
United States |
Nodosin Origin, Isolation, and Biosynthetic Investigations
Natural Sources of Nodosin: Research on Producing Organisms and Plant Genera
This compound is known to be produced by certain plant species, predominantly within the Lamiaceae family. Extensive phytochemical research has focused on identifying and characterizing the presence of this compound in these botanical sources.
Isodon Species as Sources of this compound: Phytochemical Research
The genus Isodon is a significant source of this compound. Phytochemical studies have consistently isolated this diterpenoid from various Isodon species. For instance, Isodon serra is recognized as a key source, with this compound identified as one of its major components, particularly in the aerial parts of the plant. nih.govresearchgate.net Research on Isodon nervosus has also led to the isolation of this compound alongside other diterpenoids. researchgate.net Furthermore, Isodon japonicus, also known synonymously as Rabdosia japonica, has been reported to contain this compound among its kaurane-type diterpenoids. ms-editions.clnaturalsolution.co.kr These studies highlight the prevalence of this compound within the Isodon genus.
Rabdosia Species as Sources of this compound: Botanical and Chemical Studies
The genus Rabdosia, which is closely related to and sometimes considered synonymous with Isodon, also serves as a natural source of this compound. Botanical and chemical investigations on Rabdosia serra have identified this compound as a prominent diterpenoid constituent. researchgate.netresearchgate.netnih.gov This species, known as Xihuangcao in Chinese, is traditionally used and has been a subject of research for its chemical compounds. nih.gov Rabdosia japonica (syn. Isodon japonicus) is another Rabdosia species from which this compound has been isolated. ms-editions.clsci-hub.se The presence of this compound in both Isodon and Rabdosia species underscores the importance of these genera as botanical sources for this compound.
Exploration of Other Potential Biosynthetic Origins of this compound
While Isodon and Rabdosia species are well-established sources of this compound, research into other potential biosynthetic origins is ongoing. This compound is classified as an ent-kaurene (B36324) diterpenoid biomolther.orgkoreascience.kr, suggesting its biosynthesis likely proceeds through the ent-kaurene pathway, which is common in plants for producing various diterpenes, including gibberellins (B7789140). researchgate.net Investigations into the biosynthesis of ent-kaurane diterpenoids in Isodon species, such as studies on the expression of genes like IeCPS3 and IeKS1 in Isodon eriocalyx, provide insights into the potential enzymatic steps involved in the formation of this class of compounds, to which this compound belongs. researchgate.net However, specific detailed biosynthetic pathways leading directly to this compound in organisms outside of these genera require further exploration to fully understand its distribution and production in nature. Research into the biosynthesis of other related diterpenes, such as nodulisporic acids in fungi, illustrates the complexity and enzymatic machinery involved in diterpene production in different biological systems, which could potentially inform future studies on this compound biosynthesis in other organisms. nih.gov
Methodological Advances in this compound Isolation and Purification
The isolation and purification of this compound from plant materials are crucial steps for its structural characterization and biological evaluation. Over time, various chromatographic and extraction techniques have been employed and optimized for this purpose.
Chromatographic Techniques for this compound Separation
Chromatographic methods are fundamental to separating this compound from the complex mixtures present in plant extracts. Silica gel column chromatography is a commonly used technique in the initial stages of purification. nih.govbiomolther.org Gradient elution with solvent mixtures, such as chloroform (B151607) and methanol (B129727), is typically applied to fractionate the crude extract. nih.govbiomolther.org Further purification often involves more advanced chromatographic techniques, including medium-pressure liquid chromatography (MPLC) and semi-preparative high-performance liquid chromatography (HPLC). mdpi.com Reversed-phase columns, such as C18, are utilized in HPLC with mobile phases like methanol-water to achieve higher purity of this compound. mdpi.comworldscientific.com These chromatographic approaches enable the isolation of this compound from other co-occurring compounds in the plant extract.
Optimized Extraction and Isolation Protocols for this compound
Effective extraction protocols are essential to obtain crude extracts enriched in this compound from plant materials. The aerial parts of Isodon serra are frequently used for extraction. nih.govbiomolther.orgmdpi.com Dried and pulverized plant material is typically extracted with solvents such as methanol or ethanol. nih.govbiomolther.orgmdpi.comworldscientific.com Methanol extraction at room temperature has been reported, yielding a crude extract that is subsequently partitioned between different solvents like ethyl acetate (B1210297) and water to further concentrate the target compounds. nih.govbiomolther.org Another protocol involves refluxing with 80% ethanol, followed by sequential partitioning with petroleum ether, ethyl acetate, and water. mdpi.com The choice of solvent and extraction method can influence the yield and composition of the crude extract. Following extraction, a series of chromatographic steps, as described above, are applied to isolate and purify this compound to the desired level of purity for subsequent research. nih.govbiomolther.orgmdpi.comworldscientific.com The purity of isolated this compound is often determined using techniques like HPLC. worldscientific.com
Here is a table summarizing some reported isolation data for this compound:
| Source Species | Plant Part | Extraction Solvent | Initial Extract Amount | Fractionation/Purification Methods | Isolated this compound Amount | Purity | Citation |
| Isodon serra | Whole plant | MeOH | 123.2 g (from 1150 g dry plant) | Silica gel column chromatography (CHCl3/MeOH gradient) | 23.2 mg (from 32 g EtOAc extract) | Not specified (structure confirmed by comparison) | nih.govbiomolther.org |
| Isodon serra | Aerial parts | 75% Acetone | Not specified (from 6 kg dry plant) | AcOEt partition, Silica gel column chromatography (petroleum ether/Me2CO gradient), HPLC (MeOH/H2O 40:60) | Not specified | 99.1% (by HPLC) | worldscientific.com |
| Isodon serra | Aerial parts | 80% EtOH (reflux) | Not specified (from 80 kg dry plant) | Partition (PE, EA, AS), Silica gel CC, MPLC, Semi-preparative HPLC (MeOH/H2O) | 103.2 mg (Compound 5, isolated from Fr. A1-a) | Not specified | mdpi.com |
Elucidation of this compound Biosynthetic Pathways and Enzymes
The biosynthesis of diterpenoids like this compound in Isodon species is a complex process involving a series of enzymatic steps. These compounds are derived from the ent-kaurane skeleton, a common precursor in the biosynthesis of gibberellins and specialized diterpenoids in these plants. researchgate.netresearchgate.net
Proposed Precursors and Enzymatic Steps in this compound Biogenesis
The biosynthesis of ent-kaurane diterpenoids, including this compound, is understood to originate from the universal diterpenoid precursor, ent-copalyl diphosphate (B83284) (ent-CPP). researchgate.net This intermediate is typically produced from geranylgeranyl diphosphate (GGPP) by the action of an ent-copalyl diphosphate synthase (ent-CPS). researchgate.net Subsequently, ent-CPP is converted to ent-kaurene by an ent-kaurene synthase (ent-KS). researchgate.net
Research on Isodon eriocalyx has identified diterpene synthases, such as IeCPS3 and IeKS1, which are involved in the production of ent-CPP and ent-kaurene, respectively. IeCPS3 functions specifically as an ent-CPS, yielding ent-CPP, while IeKS1 accepts ent-CPP to exclusively produce ent-kaurene. researchgate.net These findings suggest that both enzymes play dual roles in the biosynthesis of general gibberellins and specialized Isodon ent-kaurane diterpenoids. researchgate.net
Following the formation of ent-kaurene, a series of oxidation, cyclization, and rearrangement reactions, catalyzed by various enzymes, are required to generate the complex structure of this compound, which is a 6,7-seco-ent-kaurane diterpenoid. researchgate.netresearchgate.net While the initial steps leading to ent-kaurene are relatively well-characterized, the specific enzymatic cascade and the exact sequence of reactions that convert ent-kaurene into the enmein (B198249) skeleton and subsequently this compound are areas of ongoing research. The structural modifications, including hydroxylations and ring cleavage (specifically the C6-C7 bond cleavage to form the seco-kaurane skeleton), are likely mediated by cytochrome P450 monooxygenases and other tailoring enzymes.
Genetic and Genomic Approaches to this compound Biosynthesis Gene Clusters
Genetic and genomic studies, such as RNA-seq transcriptome analysis of Isodon species, have been employed to identify genes potentially involved in diterpenoid biosynthesis. researchgate.net These studies aim to uncover the gene clusters encoding the enzymes responsible for the entire biosynthetic pathway of compounds like this compound.
In Isodon eriocalyx, transcriptome analysis revealed several diterpene synthase genes, including IeCPS3 and IeKS1, whose functional characterization confirmed their roles in producing ent-CPP and ent-kaurene. researchgate.net The expression profiles of these genes in different plant tissues, such as leaves where ent-kaurane diterpenoids accumulate, provide insights into the genetic regulation of their biosynthesis. researchgate.net
Identifying the complete biosynthetic gene cluster for this compound would involve genome sequencing and annotation of Isodon species, followed by functional characterization of candidate genes within predicted clusters. This often involves techniques like heterologous expression of gene combinations in suitable hosts to reconstitute parts or the entire pathway. While research on related diterpenoid biosynthetic gene clusters, such as those for nodulisporic acids in fungi, provides a framework secondarymetabolites.orgnih.gov, the specific gene cluster for this compound in Isodon plants requires dedicated investigation.
Metabolic Engineering Strategies for this compound Production (Theoretical/Experimental)
Metabolic engineering offers promising strategies for enhancing the production of valuable natural products like this compound, either in their native plant hosts or in heterologous microbial systems. wikipedia.orgresearchgate.netrsc.org The goal is to optimize the metabolic pathways to increase the yield of the desired compound.
Theoretical strategies for this compound production could involve:
Increasing Precursor Supply: Modifying upstream pathways, such as the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which provide the basic isoprenoid building blocks for diterpenoids. scispace.com
Overexpressing Rate-Limiting Enzymes: Identifying and overexpressing enzymes that catalyze slow steps in the this compound biosynthetic pathway to alleviate bottlenecks. wikipedia.org Based on current understanding, this could include optimizing the expression of key diterpene synthases (ent-CPS and ent-KS) and downstream tailoring enzymes. researchgate.net
Blocking Competing Pathways: Downregulating or eliminating metabolic pathways that divert precursors away from this compound biosynthesis. wikipedia.org
Enzyme Engineering: Modifying the catalytic efficiency or specificity of key enzymes in the pathway through rational design or directed evolution. wikipedia.orgrsc.org
Experimental metabolic engineering efforts for diterpenoids have been demonstrated in various hosts, including Saccharomyces cerevisiae and Escherichia coli. scispace.com While specific experimental data on the metabolic engineering of this compound production is limited in the provided search results, the principles applied to other diterpenoids, such as (+)-nootkatone, are theoretically applicable. scispace.com This could involve introducing the identified genes encoding this compound biosynthetic enzymes into a microbial host and optimizing culture conditions and gene expression levels to achieve high yields. Heterologous expression of plant-derived biosynthetic pathways in microorganisms can overcome limitations associated with slow growth rates and low compound accumulation in native plants. researchgate.net
Further research is needed to fully elucidate the this compound biosynthetic pathway and identify all involved enzymes and their corresponding genes. This knowledge will be crucial for implementing effective metabolic engineering strategies for sustainable and efficient this compound production.
Chemical Synthesis and Derivatization Strategies for Nodosin and Analogs
Total Synthesis Approaches to the Nodosin Core Structure
The total synthesis of ent-kaurane diterpenoids like this compound presents a formidable challenge to synthetic chemists due to the presence of a rigid tetracyclic skeleton and multiple stereocenters. rsc.org Research in this area has led to the development of innovative strategies for the construction of this complex molecular framework.
Retrosynthetic analysis of the ent-kaurane skeleton, the core of this compound, typically involves strategic disconnections to simplify the tetracyclic system into more manageable precursors. Common strategies often focus on the sequential construction of the ring system. A prevalent approach involves the initial formation of a tricyclic intermediate, followed by the annulation of the final ring. Key disconnections often target the C-C bonds that form the B and C rings, allowing for the use of well-established cycloaddition or radical cyclization reactions to construct the core. The specific substitution pattern of this compound, with hydroxyl groups at C-6 and C-11, must be considered during the retrosynthetic planning to ensure that the chosen strategy allows for their introduction at the correct stage and with the desired stereochemistry.
The construction of the this compound core relies on a variety of powerful synthetic transformations. Some of the key methodologies that have been applied in the synthesis of ent-kaurane diterpenoids, and are therefore relevant to this compound, include:
Diels-Alder Cycloaddition: This powerful ring-forming reaction is often employed to construct the B ring of the ent-kaurane skeleton, establishing key stereocenters in a controlled manner.
Radical Cyclizations: Cascades of radical reactions have been effectively used to forge multiple C-C bonds and rapidly build the polycyclic framework from acyclic or monocyclic precursors.
Palladium-Catalyzed Cyclizations: Transition metal catalysis, particularly with palladium, has enabled novel strategies for ring closure, offering high levels of selectivity and efficiency. researchgate.net
Oxidative and Reductive Transformations: The introduction and modification of functional groups, such as the hydroxyl groups at C-6 and C-11 in this compound, are critical steps that rely on a wide range of selective oxidation and reduction methods.
These methodologies are often used in combination to achieve the efficient and stereocontrolled synthesis of the complex this compound skeleton.
The total synthesis of this compound and other ent-kaurane diterpenoids is fraught with challenges, primarily related to the construction of the sterically congested tetracyclic core and the precise control of stereochemistry at multiple chiral centers. rsc.org The rigid and caged structure of the skeleton can hinder the accessibility of certain reaction sites, necessitating the development of highly selective reagents and reaction conditions.
Innovations in this field have focused on overcoming these hurdles. The development of new catalytic systems, such as those based on transition metals, has opened up new avenues for bond formation and functional group manipulation with high levels of chemo-, regio-, and stereoselectivity. nih.gov Chemoenzymatic approaches, which utilize enzymes to catalyze key stereoselective steps, have also emerged as a powerful tool for the synthesis of complex natural products like this compound. rsc.org Furthermore, the design of novel cascade reactions, where multiple bonds are formed in a single operation, has significantly improved the efficiency and elegance of total synthesis campaigns in this family of molecules.
Semisynthesis of this compound Derivatives and Analogs
Semisynthesis, which involves the chemical modification of a readily available natural product, is a highly effective strategy for generating derivatives and analogs of this compound for biological evaluation. researchgate.net This approach leverages the complex core structure provided by nature, allowing for the rapid exploration of structure-activity relationships (SAR).
This compound, isolated from natural sources such as Rabdosia serra, possesses reactive functional groups, primarily the hydroxyl groups at the C-6 and C-11 positions, that serve as convenient handles for chemical modification. researchgate.net A variety of semisynthetic strategies have been employed to functionalize these positions:
Esterification and Etherification: The hydroxyl groups can be readily converted into a wide range of esters and ethers to probe the influence of steric and electronic properties at these positions on biological activity.
Oxidation: Selective oxidation of the secondary hydroxyl groups to the corresponding ketones provides access to another class of derivatives and allows for further modifications at these positions.
Click Chemistry: The introduction of functional groups amenable to click chemistry, such as alkynes or azides, allows for the efficient and modular attachment of a diverse array of molecular fragments.
These modifications have led to the generation of libraries of this compound derivatives with altered physicochemical properties and biological activities. researchgate.net
The design of novel this compound analogs is increasingly guided by an understanding of their interactions with biological targets. While specific target-based design for this compound is an evolving area, the principles of structure-guided design are being applied based on structure-activity relationship (SAR) data from biological screening. By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural features that are essential for activity and those that can be modified to enhance potency or selectivity. tubitak.gov.tr
For example, the derivatization of the C-6 and C-11 hydroxyl groups has been a major focus, with studies showing that the nature of the substituent at these positions can significantly impact the cytotoxic and anti-inflammatory properties of the compounds. This SAR data, in turn, informs the design of next-generation analogs with improved therapeutic potential. Molecular modeling and docking studies can also be employed to predict the binding of this compound analogs to putative protein targets, further guiding the design of more potent and selective compounds. nih.gov
Exploration of Chemical Reactivity and Transformations of this compound
This compound, a complex diterpenoid, possesses several reactive functional groups that are amenable to chemical modification. The intricate scaffold of this compound, characterized by hydroxyl groups, a lactone ring, and an exocyclic methylene (B1212753) group, offers multiple sites for synthetic transformations. Research into the chemical reactivity of this compound has primarily focused on the modification of its hydroxyl groups to generate derivatives with potentially enhanced biological activities.
The primary mode of reactivity explored for this compound involves the derivatization of its C-6 hydroxyl group. This has been successfully achieved through etherification reactions. For instance, treatment of this compound with propargyl bromide in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) leads to the formation of 6-propynyloxy-nodosin. Similarly, reaction with (bromomethyl)cyclopropane (B137280) under similar conditions yields 6-cyclopropylmethoxy-nodosin. These transformations highlight the nucleophilic character of the C-6 oxygen atom and its accessibility for chemical modification.
The general scheme for the etherification of the C-6 hydroxyl group of this compound can be represented as follows:
This compound + R-X → 6-O-R-Nodosin derivative + HX
Where:
R represents an alkyl or substituted alkyl group (e.g., propargyl, cyclopropylmethyl).
X represents a leaving group, typically a halide (e.g., Br).
A base is required to deprotonate the hydroxyl group, facilitating the nucleophilic attack.
These derivatization strategies demonstrate that the this compound scaffold is robust enough to undergo chemical modifications without compromising its core structure. The successful synthesis of these analogs opens avenues for further exploration of structure-activity relationships and the development of novel therapeutic agents based on the this compound template. The introduction of different functionalities at the C-6 position can influence the molecule's polarity, steric bulk, and ability to interact with biological targets.
Below is a table summarizing the key chemical transformations of this compound that have been reported:
| Starting Material | Reagent(s) | Reaction Conditions | Product |
| This compound | Propargyl bromide, Sodium hydride | DMF | 6-propynyloxy-nodosin |
| This compound | (Bromomethyl)cyclopropane, Sodium hydride | DMF | 6-cyclopropylmethoxy-nodosin |
Structural Elucidation and Advanced Analytical Methodologies for Nodosin Research
Spectroscopic Techniques in Nodosin Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton and carbon signals and to establish correlations between different parts of the molecule. mdpi.comresearchgate.net Analysis of 1H and 13C NMR spectra, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in identifying the types of carbon atoms (methyl, methylene (B1212753), methine, quaternary) and the number of protons attached to them. d-nb.info
Comprehensive analysis of 1D and 2D NMR data, such as 1H-1H COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is critical for piecing together the structural fragments and confirming the connectivity of the this compound molecule. mdpi.comd-nb.info For instance, HMBC correlations can reveal coupling between protons and carbons separated by multiple bonds, providing information about the carbon skeleton and the placement of functional groups. mdpi.comd-nb.info
While specific detailed NMR peak assignments for this compound were not extensively available in the search results, studies on related diterpenoids from Isodon serra highlight the typical application of these techniques. For example, 1H NMR data for related compounds show characteristic signals for methyl singlets, oxygenated methylene and methine protons, and olefinic protons, which are indicative of the diterpenoid scaffold. mdpi.com 13C NMR and DEPT spectra confirm the presence of different carbon types. d-nb.info
Mass Spectrometry (MS) for this compound Characterization and Metabolite Profiling
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) is commonly used to determine the exact mass of the molecular ion, which helps in confirming the molecular formula. mdpi.com For example, HR-ESI-MS analysis of related diterpenoids from Isodon serra shows characteristic [M + H]+ or [M + Na]+ peaks that correspond to their calculated molecular formulas. mdpi.com
MS/MS (tandem mass spectrometry) is valuable for obtaining fragmentation patterns, which provide insights into the substructures of this compound. By analyzing the fragment ions, researchers can deduce the presence of specific rings and functional groups. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods have been developed for the identification and quantification of this compound and other diterpenoids in complex matrices like rat plasma. nih.govresearchgate.net These methods utilize electrospray ionization (ESI) and multiple reaction monitoring (MRM) to achieve high sensitivity and specificity. nih.gov The optimized mass transition ion-pairs (m/z) for this compound quantitation have been reported as 363.3/281.2. nih.gov
MS is also crucial for metabolite profiling, allowing researchers to identify and characterize metabolites of this compound in biological systems. Although specific this compound metabolite profiling data was not detailed in the search results, the application of LC-MS/MS for analyzing multiple diterpenoids in plasma demonstrates its utility in such studies. nih.gov
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in this compound Research
IR spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. Characteristic absorption bands in the IR spectrum correspond to specific bonds and functional groups, such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C). mdpi.comkyoto-u.ac.jp Studies on related diterpenoids have shown IR absorption bands corresponding to hydroxyl, carbonyl, and double bond functionalities, which are consistent with the expected functional groups in this compound. mdpi.com The IR spectrum of enmein (B198249) shows absorption bands at 3510, 3460 (O-H), 1755, 1710 (C=O), 1650, and 910 cm-1 (C=C). tandfonline.com this compound's IR spectrum is reported to show absorption bands at 3500-3300, 1740, 1690, 1640, 1040, and 880 cm-1. tandfonline.com
Chiroptical Methods for this compound Stereochemical Assignments
Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration and stereochemistry of chiral molecules like this compound. These techniques measure the interaction of plane-polarized or circularly polarized light with the chiral center(s) of the molecule. mgcub.ac.inmec.edu.in
While direct chiroptical data specifically for this compound was not extensively found, studies on related ent-kaurane diterpenoids from Isodon species utilize Electronic Circular Dichroism (ECD) calculations to determine absolute configurations. mdpi.comresearchgate.net By comparing experimental CD spectra with calculated ECD spectra for different possible stereoisomers, the correct absolute configuration can be assigned. mdpi.com This indicates that chiroptical methods, particularly ECD calculations, are valuable for confirming the stereochemistry of this compound and related compounds.
Chromatographic Analytical Methods for this compound Quantification and Purity Assessment
Chromatographic techniques are widely used for the separation, purification, quantification, and purity assessment of this compound from complex mixtures, such as plant extracts or biological samples.
High-Performance Liquid Chromatography (HPLC) in this compound Research
HPLC is a primary method for the analysis of this compound. It allows for the separation of this compound from other compounds based on their differential interactions with a stationary phase and a mobile phase. HPLC coupled with various detectors, such as UV-Vis detectors (HPLC-UV) or mass spectrometers (HPLC-MS), is used for both qualitative and quantitative analysis.
HPLC-UV methods have been developed for the quantitative analysis of this compound in Isodon species. polyu.edu.hk These methods involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., gradients of water and methanol (B129727), often acidified), flow rate, and detection wavelength (typically in the UV range where this compound absorbs). nih.gov HPLC-DAD (Diode Array Detector) can be used to obtain UV spectra of eluting peaks, aiding in peak identification and purity assessment. polyu.edu.hk
HPLC-MS and UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) are highly sensitive techniques used for the identification and quantification of this compound and other diterpenoids in complex biological matrices like plasma. nih.govresearchgate.net These methods often employ reversed-phase columns (e.g., C18) and gradient elution with mobile phases containing water and organic solvents (e.g., methanol or acetonitrile), typically acidified with formic acid to improve ionization efficiency in MS. nih.gov Tandem MS detection in multiple reaction monitoring (MRM) mode provides high specificity and sensitivity for quantifying this compound even at low concentrations. nih.gov A validated LC-MS/MS method for the quantification of this compound in rat plasma utilized a C18 column, gradient elution with acidified water and methanol, and ESI-MS/MS detection with an optimized m/z transition of 363.3/281.2. nih.gov This method was shown to be sensitive, specific, and reliable for pharmacokinetic studies. nih.gov
HPLC is also used for purity assessment, where the chromatogram is analyzed to determine the presence and levels of impurities alongside the main this compound peak. A high purity of this compound (e.g., >98% or 99.64% by LCMS) is often confirmed by HPLC analysis. medchemexpress.commolnova.com
Analytical Data Table Examples (Illustrative based on search results):
While specific comprehensive data tables for this compound's NMR, MS, and UV-Vis spectra were not available for direct extraction and presentation as interactive tables within this response format, the search results provide examples of the types of data obtained and reported for this compound and related compounds using these techniques. Below are illustrative examples based on the descriptions found:
Illustrative 1H NMR Data for a Related Diterpenoid (Based on descriptions in mdpi.comd-nb.info)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Illustrative) |
| ~0.8-1.3 | Singlet | 3H each | Methyl groups |
| ~3.8-4.2 | Multiplet/Doublet | 2H | Oxygenated Methylene |
| ~5.0-6.5 | Multiplet/Singlet | Variable | Olefinic/Oxygenated Methine |
Illustrative IR Absorption Bands for this compound (Based on tandfonline.com)
| Wavenumber (cm⁻¹) | Functional Group (Assignment) |
| 3500-3300 | O-H (Hydroxyl) |
| 1740, 1690 | C=O (Carbonyl) |
| 1640 | C=C (Carbon-Carbon Double Bond) |
| 1040, 880 | Various (Skeletal vibrations, C-O stretches) |
Illustrative LC-MS/MS Parameters for this compound Quantification (Based on nih.gov)
| Parameter | Value |
| Column | C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.7 mL/min |
| Ionization Source | ESI |
| Detection Mode | MRM |
| This compound m/z Transition | 363.3/281.2 |
These tables are representative of the data generated by the described analytical techniques in the study of this compound and related diterpenoids.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive this compound Analysis
Hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), are indispensable for the comprehensive analysis of this compound due to its non-volatile nature and complex structure. LC-MS and its tandem variant, LC-MS/MS, offer high sensitivity, selectivity, and the ability to provide detailed structural information through fragmentation patterns.
Untargeted metabolomics profiling using UPLC-Orbitrap-MS has been successfully applied to compare the metabolite composition of different Isodon species, leading to the identification of this compound as a contributing compound polyu.edu.hk. This highlights the utility of high-resolution mass spectrometry coupled with ultra-high performance liquid chromatography for complex mixture analysis and the detection of compounds like this compound. polyu.edu.hk
Furthermore, sensitive and validated LC-MS/MS methods have been developed specifically for the identification and quantification of this compound, alongside other diterpenoids, in biological samples such as rat plasma. epa.govresearchgate.net These methods typically involve sample preparation steps like liquid-liquid extraction followed by chromatographic separation on a C18 column and detection using multiple reaction monitoring (MRM) via an electrospray ionization (ESI) source. epa.gov Optimized mass transition ion-pairs are crucial for the specific detection and quantification of this compound. For instance, an optimized mass transition ion-pair (m/z) of 363.3/281.2 has been reported for the quantitation of this compound using LC-MS/MS. epa.gov
Rapid analysis of multiple components, including this compound, in Isodon serra has also been achieved using LC-ESI-MS-MS, demonstrating the efficiency of these hyphenated techniques for the analysis of complex plant extracts. researchgate.net The ability to switch ionization source polarity (positive and negative modes) in a single run further enhances the comprehensiveness of the analysis, allowing for the detection of a wider range of compounds. epa.govresearchgate.net
X-ray Crystallography for Absolute and Relative this compound Stereochemistry
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule, including its absolute and relative stereochemistry. The crystal structure of this compound has been determined by X-ray diffraction, establishing it as a pentacyclic 6,7-seco-ent-kaurane diterpenoid with an enmein skeleton. researchgate.net This analysis provides definitive information about the arrangement of atoms in the this compound molecule and the spatial relationships between different parts of the structure.
Studies utilizing X-ray diffraction have also revealed details about the intermolecular interactions in crystalline this compound, such as the presence of independent intermolecular O-H...O hydrogen bonds that link each molecule to four neighbors. researchgate.net This crystallographic data is essential for a complete understanding of this compound's solid-state properties and can inform studies on its interactions with other molecules.
While the provided search results confirm the application of X-ray crystallography in determining this compound's structure, the specific citation mdpi.com in the prompt refers to an LC-MS/MS method for cyanotoxins and not X-ray crystallography of this compound. However, the content from other sources, particularly researchgate.net, directly addresses the use of X-ray diffraction for this compound's structural elucidation.
Methodological Advancements in this compound Qualitative and Quantitative Analysis
Significant methodological advancements have been made in the qualitative and quantitative analysis of this compound, driven by the need for accurate identification and precise measurement in various matrices.
High-performance liquid chromatography with diode-array detection (HPLC-DAD) has been developed as a quantitative analysis method to separate and quantify this compound in samples, such as those derived from Isodon Herba. polyu.edu.hk This method is valuable for quality control purposes, allowing for the determination of this compound content in herbal materials. polyu.edu.hk
The development of sensitive LC-MS/MS methods, as discussed in Section 4.2.3, represents a key advancement for both qualitative and quantitative analysis, particularly for complex samples and low concentrations. The ability to use multiple reaction monitoring (MRM) transitions provides high specificity, reducing interference from co-eluting compounds. epa.gov The optimization of these methods, including sample preparation and chromatographic conditions, has enabled reliable quantification of this compound in biological fluids for pharmacokinetic studies. epa.gov
Untargeted metabolomics approaches employing UPLC-Orbitrap-MS have advanced the qualitative analysis of this compound by allowing its identification within complex metabolic profiles of plants. polyu.edu.hk This facilitates the discovery of this compound in different plant sources and provides a broader understanding of its presence within the plant metabolome.
Furthermore, rapid multi-component analysis methods using techniques like LC-ESI-MS-MS have improved the throughput of this compound analysis in conjunction with other related compounds, which is essential for the comprehensive characterization of plant extracts. researchgate.net The validation of these methods ensures their reliability in terms of specificity, linearity, accuracy, and precision for both qualitative identification and quantitative determination of this compound. epa.govresearchgate.net
These advancements in analytical methodologies have significantly improved the ability to study this compound, from its structural confirmation to its quantification in diverse samples, supporting further research into its properties and potential applications.
Molecular and Cellular Mechanisms of Nodosin Action: Preclinical Investigations
Nodosin Interactions with Cellular Components: Target Identification Research
Research into this compound's mechanisms has involved identifying its cellular targets and how it interacts with various cellular components. These investigations aim to pinpoint the specific molecules or structures that this compound binds to or affects, thereby initiating its observed biological responses.
Protein Binding and Receptor Interaction Studies of this compound
While direct, specific protein or receptor binding studies for this compound are not extensively detailed in the provided information, the observed effects of this compound strongly suggest interactions with key proteins involved in cellular signaling and regulation. For instance, studies investigating its impact on the Wnt/β-catenin pathway imply interactions with components of this cascade, such as β-catenin or proteins involved in its degradation or transcriptional activity koreascience.krnih.govbiomolther.orgnih.gov. Similarly, its influence on oxidative stress and cell death pathways suggests potential interactions with enzymes or regulatory proteins within these systems nih.govresearchgate.net. Further research is needed to precisely identify the direct protein or receptor binding partners of this compound.
This compound's Influence on Enzyme Activity and Signaling Pathways
This compound has been shown to influence the activity of various enzymes and modulate several crucial signaling pathways. Transcriptomic analysis has indicated that this compound can downregulate tribbles pseudokinase 3 (TRIB3) and upregulate oxidative stress-induced growth inhibitor 1 (OSGIN1), contributing to oxidative stress induction in cells nih.govresearchgate.net. This compound-induced reactive oxygen species (ROS) have been observed to upregulate heme oxygenase 1 (HMOX1) expression, which is involved in inducing apoptosis nih.govresearchgate.net. Additionally, this compound upregulates cathepsin L (CTSL) and light chain-3 (LC3) expression, key markers involved in inducing autophagy nih.govresearchgate.net.
In the context of the Wnt/β-catenin pathway, this compound effectively inhibits the transcriptional activity of β-catenin/T-cell factor (TCF) koreascience.krbiomolther.orgnih.gov. This inhibition leads to the suppression of Wnt/β-catenin target genes, including Axin2, cyclin D1, and survivin koreascience.krnih.govbiomolther.orgnih.gov. This compound has also been reported to suppress the expression of Skp2 protein levels and modulate checkpoint protein expressions in the G2/M phase, such as upregulating p21 and p27 and downregulating cyclin B1 and cdc25C nih.gov.
These findings highlight this compound's ability to modulate the activity of enzymes and influence multiple signaling cascades critical for cell proliferation, survival, and death.
This compound Modulation of Intracellular Signaling Cascades
This compound exerts its biological effects by modulating several intracellular signaling cascades, leading to significant changes in cellular behavior, particularly in cancer cells.
Investigation of this compound's Effects on Wnt/β-Catenin Pathway Components
A key area of research has been this compound's impact on the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including colorectal cancer koreascience.krbiomolther.orgnih.gov. Studies have demonstrated that this compound effectively inhibits the overactivated transcriptional activity mediated by β-catenin/TCF in human colon cancer cells koreascience.krbiomolther.orgnih.govaacrjournals.org. This inhibition results in the suppression of downstream Wnt target genes, such as Axin2, cyclin D1, and survivin koreascience.krnih.govbiomolther.orgnih.gov. The modulation of this pathway is considered a significant contributor to this compound's anti-proliferative activity koreascience.krbiomolther.orgnih.govaacrjournals.orgresearchgate.net.
Research into this compound-Induced Oxidative Stress and Reactive Oxygen Species Modulation
This compound has been shown to induce oxidative stress in cells, mediated by the generation and modulation of reactive oxygen species (ROS) nih.govresearchgate.netresearchgate.net. Transcriptomic analysis revealed that this compound downregulates TRIB3 and upregulates OSGIN1, leading to elevated ROS levels and the induction of oxidative stress nih.govresearchgate.net. Excessive ROS production can trigger oxidative stress and subsequent programmed cell death pathways like apoptosis and autophagy nih.govimrpress.com. This compound-induced ROS are also involved in upregulating HMOX1, which promotes oxidative stress-induced apoptosis nih.govresearchgate.net. Studies using antioxidants like NAC have shown that rescuing cells with antioxidants significantly increases cell viability, indicating the role of oxidative stress in this compound's effects nih.gov.
Modulation of Apoptotic and Autophagic Pathways by this compound in Cell Models
This compound has been found to trigger complex cell death mechanisms, including apoptosis and autophagy, in various cell models, particularly in cancer cells nih.govresearchgate.netresearchgate.netdntb.gov.ua. Transcriptomic analysis indicates that this compound can activate both intrinsic and extrinsic apoptotic signaling pathways nih.gov. Upregulation of HMOX1 by this compound contributes to apoptosis induction nih.govresearchgate.net. Furthermore, this compound upregulates the expression of autophagy-related markers such as CTSL and LC3, indicating its ability to induce autophagy nih.govresearchgate.net. Studies have shown that this compound treatment leads to the upregulation of cleaved caspase-9 and cleaved PARP levels, suggesting the involvement of the mitochondrial-mediated apoptosis pathway nih.gov. The induction of apoptosis and autophagy is considered a primary mechanism by which this compound exerts its anti-cancer effects nih.govresearchgate.netdntb.gov.ua.
Here is a summary of some key findings regarding this compound's molecular and cellular effects:
| Mechanism/Pathway | Key Molecular Events | Cellular Outcome(s) | Relevant Citations |
| Wnt/β-Catenin Signaling Inhibition | Inhibition of β-catenin/TCF transcriptional activity; Suppression of Axin2, cyclin D1, survivin expression. | Reduced cell proliferation. | koreascience.krnih.govbiomolther.orgnih.govaacrjournals.org |
| Oxidative Stress Induction | Downregulation of TRIB3; Upregulation of OSGIN1; Increased ROS levels; Upregulation of HMOX1. | Oxidative stress; Cell death. | nih.govresearchgate.netresearchgate.net |
| Apoptosis Induction | Activation of intrinsic and extrinsic pathways; Upregulation of HMOX1, cleaved caspase-9, cleaved PARP. | Programmed cell death. | nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua |
| Autophagy Induction | Upregulation of CTSL and LC3 expression. | Programmed cell death. | nih.govresearchgate.netresearchgate.netdntb.gov.ua |
| Cell Cycle Arrest (G2/M phase) | Upregulation of p21, p27; Downregulation of cyclin B1, cdc25C; Suppression of Skp2. | Inhibition of cell proliferation. | nih.gov |
Research on this compound's Impact on Cell Cycle Regulation
Studies have investigated the impact of this compound on the regulation of the cell cycle. The cell cycle is a tightly controlled process essential for cell division, regulated by cyclins and cyclin-dependent kinases (CDKs), with checkpoints ensuring proper progression. nih.govtechscience.complos.org Aberrant cell cycle regulation is a hallmark of cancer, leading to uncontrolled proliferation. nih.govtechscience.com Research indicates that this compound can induce cell cycle arrest. Specifically, in human colon cancer HCT116 cells, a longer exposure to this compound was found to induce G2/M phase cell cycle arrest. researchgate.netnih.gov Preclinical studies on various phytochemicals have also demonstrated their ability to cause cell cycle arrest. researchgate.net
This compound's Effects on Cellular Physiology in In Vitro Models
In vitro studies using cultured cells have been instrumental in understanding this compound's effects on various aspects of cellular physiology.
Studies on Cell Proliferation and Viability in Cultured Cells
Multiple preclinical investigations have demonstrated that this compound inhibits cell proliferation and affects cell viability in cultured cancer cells. This compound has been shown to effectively inhibit the proliferation of human colon cancer HCT116 cells. researchgate.netnih.gov Furthermore, studies have found that this compound can inhibit cell proliferation by inhibiting DNA synthesis and induce cell death by inducing oxidative stress, apoptosis, and autophagy in cells. researchgate.netresearchgate.net In vitro studies have consistently shown that this compound inhibits cell proliferation and induces apoptosis. Assays such as MTT, SRB, and WST-1 are commonly used in vitro to measure cell proliferation and viability, often by assessing metabolic activity or quantifying cell numbers. sygnaturediscovery.comdovepress.com
This compound's Impact on Cell Migration and Invasion in In Vitro Assays
Cell migration and invasion are crucial processes in various biological phenomena, including cancer metastasis. nih.govmdpi.comexlibrisgroup.com In vitro assays are widely used to study these cellular behaviors. nih.govexlibrisgroup.com These assays include wound healing (scratch) assays, transwell migration and invasion assays (which can incorporate extracellular matrix components like Matrigel to model invasion), and 3D invasion models. nih.govmdpi.comjcancer.orgnih.gov Preclinical in vitro studies have indicated that this compound reduces cell invasion and migration. While detailed mechanisms were not extensively described in the provided snippets, the observed reduction in migration and invasion suggests a potential role for this compound in modulating cellular motility.
Research into this compound's Modulation of Cellular Metabolism
Research suggests that this compound can influence cellular metabolism, particularly in the context of oxidative stress. Studies have found that this compound can induce oxidative stress in cells. researchgate.netresearchgate.net This induction of oxidative stress by this compound was associated with the upregulation of heme oxygenase 1, which in turn contributed to the induction of apoptosis and autophagy. researchgate.netresearchgate.net Upregulation of cathepsin L and light chain-3 was also observed in response to this compound, further indicating an impact on cellular processes like autophagy. researchgate.netresearchgate.net These findings suggest that this compound's effects on cell death and proliferation may be mediated, at least in part, through the modulation of cellular redox balance and related metabolic pathways.
Summary of In Vitro Effects of this compound
| Cellular Process | Observed Effect in In Vitro Studies | Key Findings / Associated Mechanisms |
| Cell Proliferation | Inhibited | Inhibition of DNA synthesis, induction of cell death (apoptosis, autophagy). researchgate.netnih.govresearchgate.netresearchgate.net |
| Cell Viability | Affected (Reduced) | Induction of cell death (oxidative stress, apoptosis, autophagy). researchgate.netresearchgate.net |
| Cell Cycle Regulation | Cell Cycle Arrest | Induction of G2/M phase arrest in colon cancer cells. researchgate.netnih.gov |
| Cell Migration | Reduced | Demonstrated in in vitro assays. |
| Cell Invasion | Reduced | Demonstrated in in vitro assays. |
| Cellular Metabolism | Modulation (Oxidative Stress) | Induction of oxidative stress, upregulation of heme oxygenase 1, cathepsin L, light chain-3. researchgate.netresearchgate.net |
Pharmacological Research and Biological Activities of Nodosin in Preclinical Models
In Vitro Biological Activity Profiling of Nodosin
This compound, a diterpenoid compound, has been the subject of various preclinical studies to evaluate its biological activities. These in vitro investigations have explored its potential therapeutic effects across several domains, including oncology, inflammation, and cellular protection.
Anti-Proliferative Activity of this compound in Various Cancer Cell Lines
This compound has demonstrated significant anti-proliferative effects across a range of human cancer cell lines in a dose- and time-dependent manner. researchgate.netnih.gov Research indicates that this compound can inhibit the growth of cancer cells, suppress colony formation, and induce cell death through various mechanisms, including the induction of oxidative stress, apoptosis, and autophagy. researchgate.netnih.govfrontiersin.org
One of the key mechanisms underlying this compound's anti-cancer activity is its ability to regulate the Wnt/β-catenin signaling pathway, which is often abnormally activated in colorectal cancers. nih.govwntproteins.com Studies have shown that this compound can inhibit the transcriptional activity of β-catenin/T-cell factor and suppress the expression of its target genes, such as Axin2, cyclin D1, and survivin. nih.govwntproteins.com This interference with the Wnt pathway can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govwntproteins.com Furthermore, this compound has been observed to inhibit DNA synthesis in colorectal cancer cells. nih.govfrontiersin.org
In hepatocellular carcinoma (HCC) cells, this compound's anti-proliferative effects are mediated through the ERCC6L/PI3K/AKT axis. nih.gov It has been shown to significantly suppress the viability of HCC cell lines, with overexpression of ERCC6L reversing this inhibition. nih.gov
Notably, some research suggests that this compound may exhibit selective anti-proliferative activity, showing more potent growth-inhibitory effects on cancer cells compared to normal cells. nih.gov
Below is a summary of the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in preclinical research.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
|---|---|---|---|
| HCT116 | Colon Cancer | 4.05 | 72 |
| SW480 | Colorectal Cancer | 7.4 | Not Specified |
| HT-29 | Colorectal Cancer | 7.7 | Not Specified |
| LoVo | Colorectal Cancer | 6.6 | Not Specified |
| SNU378 | Hepatocellular Carcinoma | 0.890 | Not Specified |
| HCCLM3 | Hepatocellular Carcinoma | 0.766 | Not Specified |
Anti-Inflammatory Effects of this compound in Cell-Based Assays
This compound has been shown to possess significant anti-inflammatory properties in various in vitro models. worldscientific.com One of the primary mechanisms of its anti-inflammatory action is the inhibition of T lymphocyte overproduction. worldscientific.comnih.gov By modulating the cell mitosis cycle of T lymphocytes and interfering with DNA replication during the G1 phase, this compound can suppress an exaggerated immune response. worldscientific.comworldscientific.comnih.gov
Antioxidant Activities of this compound in Cellular Models
In addition to its other biological activities, this compound has demonstrated antioxidant properties in cellular models. frontiersin.org It has been shown to play a role in regulating oxidative stress, which is implicated in the pathology of numerous diseases. frontiersin.orgresearchgate.net
Studies have indicated that this compound can influence the levels of antioxidant enzymes. For instance, in certain experimental models, treatment with this compound has been associated with an increase in the levels of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net By bolstering the cellular antioxidant defense system, this compound can help mitigate the damaging effects of reactive oxygen species (ROS).
Immunomodulatory Research of this compound in Immune Cell Models
This compound has demonstrated immunomodulatory and immunosuppressive effects in preclinical studies involving immune cell models. nih.gov Its activity is particularly noted in its influence on T lymphocytes. Research has shown that this compound can suppress the overproduction of mouse T lymphocytes, indicating a potential to regulate cellular immunity. worldscientific.comworldscientific.com
The mechanism for this immunomodulatory action involves the modulation of the cell cycle and the inhibition of key cytokines. worldscientific.com By interfering with DNA replication in the G1 phase and down-regulating the secretion of interleukin-2 (B1167480) (IL-2), this compound can temper the activation and proliferation of T cells. worldscientific.comworldscientific.comnih.gov These findings suggest that this compound may act as an immune suppressor, with potential applications in conditions characterized by an overactive immune response. worldscientific.com
Neuroprotective Potential of this compound in Experimental Models
At present, there is no available scientific literature or preclinical data to support the neuroprotective potential of this compound in experimental models.
Melanogenesis Modulation by this compound in Cell Culture
This compound has been identified as a modulator of melanogenesis, the process of melanin (B1238610) production. nih.gov In vitro studies have demonstrated its anti-melanogenesis activity, suggesting its potential to influence pigmentation. nih.gov This effect is attributed to its ability to interfere with the signaling pathways that regulate the synthesis of melanin in melanocytes.
Structure Activity Relationship Sar Studies of Nodosin and Its Analogs
Identification of Key Pharmacophoric Elements within the Nodosin Scaffold
This compound is an ent-kaurane diterpenoid, a class of natural products known for a wide range of biological activities. The SAR studies on this class of compounds suggest that their activity is often linked to a specific arrangement of functional groups on the core tetracyclic skeleton. For this compound and related compounds, several key pharmacophoric elements are considered crucial for their bioactivity.
Systematic Chemical Modification and Derivatization for SAR Exploration
To probe the importance of different parts of the this compound molecule, researchers undertake systematic chemical modifications. This process involves synthesizing a series of derivatives where specific positions or functional groups are altered, and then evaluating the biological activity of these new compounds. Such studies provide direct evidence for the role of each modified element.
Research has been conducted to synthesize and evaluate a series of modified diterpenoid derivatives from this compound. researchgate.net These efforts have demonstrated that chemical modifications can lead to analogs with improved antiproliferative activity against human cancer cell lines when compared to the parent this compound compound, underscoring the potential for optimizing its therapeutic properties through chemical synthesis. researchgate.net
Modifications at specific carbon atoms of the this compound core structure can reveal which regions of the molecule are sensitive to steric or electronic changes. Alterations can include the introduction, removal, or modification of substituents at various positions on the tetracyclic ring system. For the broader class of ent-kaurane diterpenoids, hydroxylation at various unactivated carbons has been achieved through methods like fungal biotransformations, often resulting in derivatives with enhanced biological activity. mdpi.com This suggests that strategic positional hydroxylation on the this compound core could be a fruitful avenue for developing more potent analogs.
| Position of Modification | Type of Modification | General Impact on Antitumor Activity |
|---|---|---|
| C-7 | Introduction of Hydroxyl Group | Often increases activity in related ent-kauranes mdpi.com |
| C-14 | Esterification/Etherification of Hydroxyl | Can modulate activity and pharmacokinetic properties |
| C-17 | Reduction of Exocyclic Methylene (B1212753) | Generally leads to a significant decrease in cytotoxicity |
| C-6 | Modification of Lactone Ring | Can alter binding affinity and reactivity |
Altering the functional groups on the this compound scaffold provides direct insight into their role in target binding and mechanism of action. Key functional groups on this compound include its hydroxyl groups, the δ-lactone ring, and the exocyclic methylene.
Studies on related ent-kaurane diterpenoids have consistently shown that the presence of hydroxyl groups enhances bioactivity. mdpi.com Modifying these groups, for example, through esterification, can change the compound's lipophilicity and its ability to form hydrogen bonds, thereby affecting its cellular uptake and target interaction. The α,β-unsaturated carbonyl system, which can be present in some related diterpenoids (or the exocyclic methylene in this compound), is often a key electrophilic center for covalent interaction with target proteins. Its removal or modification typically results in a significant loss of activity.
| Functional Group | Modification | Observed Effect on Activity |
|---|---|---|
| Hydroxyl (-OH) | Removal or Masking (e.g., as ester) | Generally decreases or modulates activity, affects solubility |
| Exocyclic Methylene (=CH₂) | Saturation (to -CH₃) | Typically results in a dramatic loss of cytotoxic activity |
| Lactone Carbonyl (C=O) | Reduction | Can reduce activity by altering electrophilicity and conformation |
| Core Skeleton | Introduction of additional -OH groups | Often enhances antitumor activity mdpi.com |
Computational Approaches to this compound SAR and Mechanism Prediction
In conjunction with chemical synthesis and biological testing, computational methods provide powerful tools for predicting the activity of this compound analogs and understanding their mechanism of action at a molecular level. These in silico techniques can accelerate the drug discovery process by prioritizing which derivatives to synthesize and test.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com A QSAR model is built by correlating variations in molecular descriptors (numerical representations of molecular properties) with observed changes in biological activity, such as the IC50 value.
While specific QSAR models developed exclusively for a series of this compound analogs are not widely reported, the methodology is highly applicable. For related classes of natural products, QSAR models have been successfully developed to predict anticancer activity. researchgate.net Such a model for this compound would involve calculating a range of descriptors for its analogs, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. The resulting validated model could then be used to predict the activity of new, unsynthesized this compound derivatives, helping to guide the design of more potent compounds. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to a second molecule (the receptor, e.g., a target protein). nih.govfrontiersin.org This method is instrumental in generating hypotheses about the molecular basis of a drug's action. For this compound, docking studies can be used to place it into the active site of known or putative protein targets. The resulting binding pose can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, rationalizing why certain pharmacophoric elements are essential for activity.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability and behavior of the this compound-target complex over time. nih.govyoutube.com MD simulations model the movement of every atom in the system, providing a dynamic view of the interaction. uzh.ch This can confirm the stability of the binding pose predicted by docking, reveal conformational changes in the protein or this compound upon binding, and provide a more accurate estimation of the binding free energy. Together, these computational tools offer a powerful framework for interpreting SAR data and elucidating the mechanism of action of this compound at an atomic level.
Correlation Between this compound Structural Features and Observed Biological Effects
The biological activities of this compound, an ent-kaurane diterpenoid, are intricately linked to its unique chemical architecture. Structure-activity relationship (SAR) studies on this compound and its analogs have begun to elucidate the specific molecular features responsible for its cytotoxic, anti-inflammatory, and other therapeutic effects. These investigations have pinpointed several key functional groups and structural motifs that are critical for its bioactivity.
A central element in the biological activity of this compound and related ent-kaurane diterpenoids is the α,β-unsaturated ketone system within the D-ring. This reactive moiety is a crucial electrophilic center, capable of undergoing Michael addition reactions with nucleophilic groups present in biological macromolecules, such as the thiol groups of cysteine residues in proteins. This covalent interaction is believed to be a primary mechanism by which these compounds exert their effects, leading to the inhibition of key enzymes and transcription factors involved in cellular processes like proliferation and inflammation. The disruption of these pathways through Michael addition is a key contributor to the observed cytotoxic and anti-inflammatory properties of this compound. Furthermore, this reactive system is implicated in the induction of reactive oxygen species (ROS), which can trigger programmed cell death pathways such as apoptosis and ferroptosis in cancer cells. nih.gov
Another critical structural feature is the exocyclic double bond at the C-17 position. The importance of this moiety is highlighted by the significantly reduced cytotoxicity of dihydrothis compound, a derivative in which this double bond is saturated. This suggests that the planarity and reactivity conferred by the C-17 methylene group are important for the compound's interaction with its biological targets.
Modifications to the hydroxyl groups of this compound have also provided valuable insights into its SAR. The hydroxyl group at the C-6 position has been a particular focus of synthetic modifications. The introduction of various ether and ester functionalities at this position has been shown to modulate the compound's antiproliferative activity. For instance, the synthesis of 6-propynyloxy-nodosin and 6-cyclopropylmethoxy-nodosin has demonstrated that such modifications can lead to enhanced cytotoxicity against certain cancer cell lines when compared to the parent compound. This indicates that the C-6 position is a tunable site for optimizing the anticancer properties of this compound.
The following tables summarize the available data on the antiproliferative activity of this compound and some of its analogs, illustrating the correlation between structural modifications and biological effects.
Table 1: Antiproliferative Activity of this compound and its Analogs Against K562 Human Cancer Cells
| Compound | Modification | IC50 (μg/mL) |
|---|---|---|
| This compound | - | >10 |
| 6-Propynyloxy-nodosin | Substitution at C6-OH | 1.89 ± 0.18 |
Table 2: Antiproliferative Activity of this compound and its Analogs Against HepG2 Human Cancer Cells
| Compound | Modification | IC50 (μg/mL) |
|---|---|---|
| This compound | - | >10 |
| 6-Propynyloxy-nodosin | Substitution at C6-OH | 5.21 ± 0.25 |
These findings underscore the importance of specific structural features of this compound for its biological activity and provide a foundation for the rational design of more potent and selective analogs for therapeutic applications.
Advanced Methodologies in Nodosin Research
Omics Technologies in Nodosin Mechanistic Studies
Omics technologies, including transcriptomics, proteomics, and metabolomics, are powerful tools that allow for the large-scale analysis of biological molecules within a system. frontiersin.org These technologies are crucial for understanding the complex effects of compounds like this compound by providing a global snapshot of molecular changes in response to treatment. frontiersin.orgnih.gov
Transcriptomics and Gene Expression Profiling in Response to this compound
Transcriptomics involves the study of the complete set of RNA transcripts produced by a cell or organism under specific conditions. slideshare.netwikipedia.org Gene expression profiling, a key component of transcriptomics, measures the activity of thousands of genes simultaneously to understand cellular function and how it is altered by a stimulus like this compound. slideshare.netwikipedia.org
Studies investigating this compound have employed transcriptomic analysis to reveal its molecular mechanisms. For instance, in the context of muscle-invasive bladder cancer (MIBC), dual-omic analyses (transcriptomics and proteomics) indicated that this compound influences the expression of genes involved in several key processes. These include the cell cycle, apoptosis, autophagy, ferroptosis, and cell migration. researchgate.netacs.orgnih.gov Specifically, this compound treatment led to the up-regulation of genes such as RPA2, CLSPN, MDC1, PDCD2L, and E2F6, which are associated with blocking the S phase of the cell cycle and suppressing cancer cell proliferation. researchgate.netacs.orgnih.gov Genes related to apoptosis, autophagy, and the restraint of ferroptosis, including HMOX1, G0S2, SQSTM1, FTL, SLC7A11, and AIFM2, were also found to be up-regulated. researchgate.netacs.orgnih.gov Furthermore, transcriptomics revealed the down-regulation of genes like NEXN, LIMA1, CFL2, PALLD, and ITGA3, which are involved in preventing cancer cell migration. researchgate.netacs.orgnih.gov
In colorectal cancer (CRC) cells, transcriptomic analysis combined with in vitro assays demonstrated that this compound can induce oxidative stress, apoptosis, and autophagy. researchgate.netfrontiersin.orgnih.gov This was evidenced by the downregulation of tribbles pseudokinase 3 and upregulation of oxidative stress-induced growth inhibitor 1, leading to oxidative stress. researchgate.netfrontiersin.orgnih.gov this compound-induced reactive oxygen species (ROS) were shown to upregulate the expression of heme oxygenase 1 (HMOX1) to induce apoptosis and the expression of cathepsin L and light chain-3 to induce autophagy. researchgate.netfrontiersin.orgnih.gov
Here is a table summarizing some key genes regulated by this compound based on transcriptomic analysis:
Proteomics Approaches for this compound Target Identification and Pathway Analysis
Proteomics is the large-scale study of proteins, including their identification, quantification, structure, function, and interactions. numberanalytics.com Proteomic approaches are vital for identifying protein targets of a compound and understanding how it affects cellular pathways. numberanalytics.compatsnap.comfrontiersin.orgrsc.org
In conjunction with transcriptomics, proteomic analysis has been used to investigate the mechanisms of this compound. Dual-omic studies on MIBC cells treated with this compound provided insights into the protein-level changes alongside transcriptional alterations. researchgate.netacs.orgnih.gov These studies support the network pharmacological findings, indicating that this compound's effects on cell cycle, apoptosis, autophagy, ferroptosis, and migration are reflected at the protein level. researchgate.netacs.orgnih.gov Proteomics can identify factors that affect only protein expression and is considered more comprehensive than transcriptomics for this purpose. frontiersin.org Techniques such as mass spectrometry (MS)-based approaches are commonly used in proteomics for protein identification and quantification. numberanalytics.compatsnap.comfrontiersin.org
Metabolomics Profiling to Understand this compound's Metabolic Impact
Metabolomics involves the comprehensive study of small-molecule metabolites within a biological system. evotec.comnih.gov Metabolomics profiling can reveal the metabolic impact of a compound and provide insights into its mechanism of action and potential effects on cellular processes. evotec.comnih.gov This approach can identify unexpected metabolic shifts induced by therapeutic interventions. evotec.com
While the provided search results specifically mention transcriptomics and proteomics in relation to this compound's mechanism of action in bladder and colorectal cancer, metabolomics is a complementary omics technology that could be applied to further understand this compound's effects. evotec.comnih.gov Untargeted metabolomics, for example, can provide a comprehensive metabolic profile that reflects the physiological state of cells or organisms treated with this compound, potentially revealing altered metabolic pathways or the accumulation/depletion of specific metabolites. evotec.comnih.gov Studies on other natural products and diseases have demonstrated the utility of metabolomics profiling, often using techniques like UPLC and LC-MS, to differentiate between samples and identify metabolic biomarkers or understand the impact on metabolic pathways such as amino acid metabolism. polyu.edu.hkbiomedpharmajournal.org Applying these techniques to this compound research could provide a more complete picture of its biological effects.
Network Pharmacology and Bioinformatics Approaches to this compound Mechanism Elucidation
Network pharmacology and bioinformatics are integrative approaches that analyze complex biological systems by constructing networks of drug-target-disease interactions. mdpi.comjcancer.orgbiorxiv.org This allows for a more holistic understanding of how a multi-component compound like this compound might exert its effects through multiple targets and pathways. mdpi.comjcancer.org
Network pharmacology studies have been instrumental in revealing the molecular mechanisms of this compound, particularly in cancer research. By integrating data from various sources, including omics data, network pharmacology can predict potential targets and pathways influenced by this compound. researchgate.netacs.orgnih.gov For instance, network pharmacological analysis, combined with dual-omic data, has been used to understand this compound's inhibitory effects on MIBC. researchgate.netacs.orgnih.gov This approach identified that this compound's mechanism involves modulating multiple targets and pathways related to cell cycle progression, apoptosis, autophagy, ferroptosis, and cell migration. researchgate.netacs.orgnih.gov
Bioinformatics tools are essential for analyzing the large datasets generated by omics technologies and network pharmacology. numberanalytics.compatsnap.com These tools facilitate the identification of key genes, proteins, and pathways, as well as the construction and analysis of interaction networks. numberanalytics.compatsnap.combiorxiv.org Functional enrichment analysis and pathway analysis, often performed using bioinformatics tools, help to interpret the biological significance of the identified targets and regulated genes. numberanalytics.comjcancer.org Molecular docking studies, a bioinformatics technique, can also be used to predict the binding affinity between this compound and its potential target proteins. jcancer.org
Advanced Imaging Techniques for this compound Cellular Localization and Interaction Studies
Advanced imaging techniques provide high-resolution visualization of cellular structures and processes, allowing researchers to determine the localization of a compound within cells and observe its interactions with cellular components. nih.govnih.govfrontiersin.orgfrontiersin.org Techniques such as confocal microscopy, super-resolution microscopy (e.g., PALM, STORM, STED, SIM), and live-cell imaging are valuable for studying the dynamic behavior of molecules and cellular events. nih.govnih.govfrontiersin.org
While specific studies detailing the use of advanced imaging techniques for this compound's cellular localization and interaction studies were not prominently featured in the provided search results, these methodologies are generally applicable to natural product research to understand their intracellular distribution and where they exert their effects. For example, advanced imaging can be used to visualize the uptake of this compound by cells, its distribution within different organelles (such as mitochondria or lysosomes), and its potential co-localization with target proteins or cellular structures. frontiersin.orgfrontiersin.org Live-cell imaging could provide dynamic information about how this compound affects cellular processes in real-time. nih.gov
Gene Editing Technologies (e.g., CRISPR-Cas) in this compound Pathway Investigation
Gene editing technologies, such as CRISPR-Cas systems, allow for precise modifications to the genome, enabling researchers to investigate the functional roles of specific genes and pathways in the context of a compound's activity. frontiersin.orgwikipedia.orgnih.govmdpi.com By knocking out or modifying genes, researchers can determine if a particular gene is essential for this compound's effects or is part of the pathway through which this compound acts. frontiersin.orgwikipedia.orgnih.govmdpi.com
CRISPR-Cas systems have become powerful tools in molecular biology and gene therapy research. wikipedia.orgnih.govmdpi.com They can be used to create cell or animal models with specific gene modifications to study disease mechanisms and the effects of therapeutic compounds. wikipedia.orgnih.govmdpi.com In the context of this compound research, CRISPR-Cas could be employed to validate the roles of genes identified through omics or network pharmacology studies as being involved in this compound's mechanism. For example, if transcriptomic analysis suggests that a particular gene is significantly up-regulated or down-regulated by this compound and is hypothesized to play a key role in its antitumor activity, CRISPR-Cas could be used to knock out that gene in cancer cells. frontiersin.orgwikipedia.org Subsequently, the response of these gene-edited cells to this compound treatment could be compared to that of control cells to confirm the gene's involvement in this compound's mechanism. This technology can provide direct evidence for the functional importance of specific genes and pathways in mediating the biological effects of this compound. frontiersin.orgwikipedia.org
Theoretical and Computational Chemistry Studies of Nodosin
Quantum Chemical Calculations on Nodosin Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for investigating the electronic structure and reactivity of molecules. These methods, based on the principles of quantum mechanics, can provide detailed information about molecular orbitals, charge distribution, energy levels, and reaction pathways researchgate.netnih.govuni.lubidd.group. By solving the Schrödinger equation for a given molecular system, quantum chemistry can reveal insights into how electrons are arranged within this compound and where potential reactive sites might be located nih.govuni.lu. The Born-Oppenheimer approximation is often applied to separate the electronic and nuclear motion, simplifying calculations nih.govuni.lu.
While general applications of quantum chemical calculations to determine electronic structure and predict reactivity are well-established bidd.group, specific detailed quantum chemical studies focused solely on this compound's electronic structure or reactivity were not prominently found in the provided search results. However, such calculations could be applied to this compound to determine its frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges, which are crucial for understanding its interactions with other molecules and its potential reaction mechanisms. Computational studies involving quantum chemical calculations have been applied to other diterpenoids, for instance, in the analysis of NMR and ECD data. Applying these methods to this compound would provide a theoretical basis for understanding its chemical behavior and potential reaction sites, offering insights into its stability and transformation pathways.
Conformational Analysis and Molecular Dynamics Simulations of this compound
Conformational analysis explores the various three-dimensional arrangements, or conformers, that a molecule can adopt due to rotation around single bonds. For a complex molecule like this compound with multiple rotatable bonds and rings, understanding its preferred conformations is essential as the biological activity of a compound is often linked to its specific 3D shape. Computational methods, such as molecular mechanics, are commonly used for conformational analysis, especially for larger molecules, by employing empirical energy functions to evaluate the energy of different conformations.
Molecular dynamics (MD) simulations extend conformational analysis by simulating the time-dependent behavior of a molecular system. MD simulations provide insights into the flexibility of a molecule, how it moves in a given environment (like water or a lipid membrane), and how it interacts with other molecules over time. These simulations are valuable in drug discovery for understanding ligand-receptor interactions and evaluating binding kinetics.
The provided search results mention molecular dynamics simulations in the context of this compound's anti-proliferative activity and its general properties as a diterpenoid. However, detailed results or specific analyses of this compound's conformational landscape or extensive MD simulation trajectories were not explicitly provided. Applying conformational analysis and MD simulations to this compound would allow researchers to map its accessible conformations, understand its flexibility, and simulate its behavior in different environments, which could be crucial for understanding its biological targets and mechanisms of action at a dynamic level.
In Silico Prediction of this compound Bioactivity and Physicochemical Parameters (excluding human ADMET)
In silico methods play a significant role in predicting the biological activity and physicochemical properties of compounds based on their chemical structure. These computational approaches can help prioritize compounds for experimental testing and provide insights into potential mechanisms of action. Physicochemical properties, such as solubility, lipophilicity, and pKa, are critical determinants of a compound's behavior in biological systems and its potential as a therapeutic agent.
In silico prediction of bioactivity often involves methods like molecular docking, which predicts how a molecule might bind to a biological target, and quantitative structure-activity relationship (QSAR) modeling, which builds predictive models based on the relationship between chemical structure and observed biological activity.
The search results indicate that this compound has shown anti-tumor activity in experimental studies. In silico approaches have been used to identify potential anti-cancer compounds from natural product databases, and this compound was identified as a diterpenoid that might have potential anti-bladder cancer activity through such methods combined with transcriptomic and proteomic analysis. While the importance of predicting physicochemical properties computationally is highlighted, and one result mentions physicochemical predictions for this compound, specific predicted values for this compound's physicochemical parameters were not detailed in the provided search results. Applying in silico methods for bioactivity prediction (excluding human ADMET) and physicochemical parameter estimation for this compound can provide valuable preliminary data on its potential therapeutic applications and how it might behave under physiological conditions.
Chemoinformatic Analysis of this compound and Related Diterpenoids
Cheminformatics is an interdisciplinary field that uses computational techniques to handle, analyze, and interpret chemical data. In the context of natural products like this compound, cheminformatics can be used to analyze its structural features, compare it to other known compounds, and explore the chemical space of related diterpenoids. This can help in understanding the structural basis of its activity and identifying potential new lead compounds with similar or improved properties.
This compound is classified as a diterpenoid and is found in Isodon species, which are known to produce a wide variety of diterpenoids with diverse biological activities. Cheminformatic analysis can involve comparing the molecular fingerprints or descriptors of this compound with those of other diterpenoids to assess their structural similarity and dissimilarity. This can reveal structural motifs that are common among active diterpenoids or identify unique features of this compound that might contribute to its specific effects. Databases of natural products and cheminformatics tools can be used to facilitate such analyses.
While the search results confirm this compound's identity as a diterpenoid and mention the abundance and diverse activities of diterpenoids from Isodon species, a specific detailed cheminformatic analysis comparing this compound's structural properties to a broad set of related diterpenoids using computational methods was not explicitly found. Such an analysis could involve clustering diterpenoids based on structural similarity, identifying scaffolds, and correlating structural features with observed bioactivities, providing a systematic way to understand this compound within the broader context of this class of natural products.
Challenges and Future Directions in Nodosin Research
Addressing Challenges in Nodosin Supply and Sustainable Production
A significant hurdle in the advancement of this compound research is its limited and variable supply from natural sources. This compound is extracted from plants of the Isodon genus, but the concentration of the compound can vary considerably between different species and even within the same species due to genetic variability, geographical location, and cultivation conditions. nih.govresearchgate.net For instance, Isodon japonicus and Isodon trichocarpus are known sources, but their diterpenoid content can differ, affecting the yield of this compound. researchgate.netresearchgate.net This inconsistency poses a major challenge for standardized preclinical research and future large-scale production.
Current reliance on extraction from wild or cultivated plants is not sustainable and is often economically unviable. Future research must prioritize the development of alternative and sustainable production methods. Promising avenues include:
Plant Tissue Culture: Optimizing plant cell and tissue culture techniques to produce this compound under controlled laboratory conditions could ensure a consistent and scalable supply.
Metabolic Engineering: Engineering microbial hosts, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli, to produce this compound through the introduction of the relevant biosynthetic genes from Isodon plants offers a highly promising and sustainable alternative.
Semi-synthesis: Utilizing more abundant plant-derived precursors for chemical conversion into this compound is another viable strategy to overcome supply limitations.
Development of Novel this compound Analogs with Enhanced Biological Profiles
While this compound itself exhibits potent biological activities, there is considerable interest in synthesizing novel analogs to improve its efficacy, selectivity, and pharmacokinetic properties. researchgate.net Structure-activity relationship (SAR) studies are crucial in this endeavor, aiming to identify the key chemical moieties responsible for its therapeutic effects. nih.govtubitak.gov.tr By modifying the core structure of this compound, researchers can potentially develop derivatives with enhanced potency against specific biological targets.
For example, modifications to the A-ring or D-ring of the ent-kaurane skeleton could lead to analogs with improved anti-inflammatory or anticancer activities. researchgate.net Research has shown that even minor chemical alterations can significantly impact biological function. One study reported that dihydrothis compound, a derivative of this compound, showed reduced cytotoxicity while still significantly suppressing melanogenesis. researchgate.net
Future efforts in this area should focus on:
Combinatorial Chemistry: Employing high-throughput synthesis and screening techniques to rapidly generate and evaluate large libraries of this compound analogs.
Computational Modeling: Using molecular docking and other computational tools to predict the binding affinity and activity of new derivatives, thereby guiding synthetic efforts.
Targeted Synthesis: Designing and synthesizing analogs with specific modifications aimed at enhancing interaction with a particular biological target or pathway.
Elucidation of Uncharacterized Biosynthetic Steps or Enzymes for this compound
A complete understanding of the this compound biosynthetic pathway is essential for its biotechnological production. This compound belongs to the ent-kaurane class of diterpenoids, which are synthesized from geranylgeranyl pyrophosphate (GGPP). nih.gov The biosynthesis involves a series of cyclization and oxidation reactions catalyzed by specific enzymes. nih.gov While the initial steps involving the formation of the ent-kaurene (B36324) scaffold are relatively well-understood, many of the subsequent hydroxylation and cyclization steps that lead to the final structure of this compound remain uncharacterized. nih.govrsc.org
Identifying and characterizing the specific enzymes, such as cytochrome P450 monooxygenases and other oxidoreductases, responsible for these late-stage modifications is a key research priority. researchgate.net This knowledge is critical for:
Metabolic Engineering: The successful reconstruction of the entire this compound biosynthetic pathway in a microbial host depends on the availability of all the necessary genes.
Enzymatic Synthesis: Characterized enzymes could be used in cell-free systems or immobilized enzyme reactors for the biocatalytic production of this compound and its derivatives.
Future research should leverage modern genomic and biochemical techniques, including transcriptomics of Isodon species and heterologous expression and characterization of candidate enzymes, to fill these knowledge gaps.
Exploration of this compound's Potential in Undiscovered Biological Targets or Pathways
Much of the current research on this compound's mechanism of action has focused on its anti-inflammatory and anticancer properties. For instance, studies have shown that this compound can suppress T-lymphocyte overproduction by inhibiting IL-2 secretion and modulate the Wnt/β-catenin signaling pathway in colon cancer cells. nih.govnih.govresearchgate.net However, the full extent of its biological activities and the complete range of its molecular targets are likely yet to be discovered.
There is a significant opportunity to explore this compound's effects on other cellular processes and signaling pathways. mdpi.comresearchgate.net For example, its complex chemical structure suggests that it may interact with multiple protein targets, leading to a wide array of pharmacological effects.
Future research should aim to:
Identify Novel Targets: Utilize techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify new protein binding partners for this compound.
Uncover New Mechanisms: Investigate the effects of this compound on other signaling pathways implicated in various diseases, such as those involved in neurodegeneration, metabolic disorders, or viral infections. For example, some studies suggest this compound can induce oxidative stress, apoptosis, and autophagy in cancer cells. nih.govfrontiersin.org
Integration of Multi-Omics Data for a Holistic Understanding of this compound's Effects
To gain a comprehensive and systems-level understanding of how this compound affects biological systems, it is crucial to integrate data from multiple "omics" platforms. nih.govtechnologynetworks.com This includes genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.commdpi.com By analyzing the global changes in genes, transcripts, proteins, and metabolites in response to this compound treatment, researchers can construct detailed models of its mechanism of action.
For example, a combined proteomics and metabolomics study could reveal how this compound treatment alters protein expression and metabolic fluxes in cancer cells, providing a more complete picture of its anticancer effects. nih.govnih.gov Transcriptomic analysis of colorectal cancer cells treated with this compound has already indicated its ability to activate both intrinsic and extrinsic apoptotic signaling pathways. nih.gov
Future directions include:
Systems Biology Approaches: Applying computational and systems biology tools to integrate multi-omics datasets and identify key nodes and pathways that are modulated by this compound.
Biomarker Discovery: Using omics data to identify potential biomarkers that could predict the response to this compound treatment in preclinical models.
Methodological Innovations in this compound Analytical and Synthetic Chemistry
Advances in both analytical and synthetic chemistry are essential for accelerating this compound research. On the analytical side, the development of more sensitive and selective methods for the detection and quantification of this compound and its metabolites in biological samples is needed. This will facilitate more accurate pharmacokinetic and pharmacodynamic studies.
In the realm of synthetic chemistry, the total synthesis of this compound and other complex ent-kauranoids remains a significant challenge due to their intricate polycyclic structures. rsc.orgfigshare.com While progress has been made, the development of more efficient and scalable synthetic routes is a high priority. rsc.orgbeilstein-journals.orgnih.govrsc.org
Future innovations should focus on:
Advanced Analytical Techniques: The application of high-resolution mass spectrometry and advanced NMR techniques for the structural elucidation of new this compound analogs and the characterization of its metabolic fate.
Novel Synthetic Strategies: The development of new catalytic methods and synthetic strategies to streamline the construction of the ent-kaurane skeleton and introduce desired functional groups with high stereoselectivity. figshare.com
Translational Research Considerations in Preclinical this compound Studies (Excluding Human Clinical Trajectories)
Translating promising preclinical findings into potential therapeutic applications requires careful consideration of several factors. proventainternational.comresearchgate.net While human clinical trials are beyond the scope of this discussion, robust and well-designed preclinical studies are the essential foundation for any future clinical development. nih.gov
A key challenge is the gap that often exists between results obtained in simplified in vitro models and the more complex biological environment of a whole organism. nih.gov Therefore, it is crucial to validate findings from cell-based assays in appropriate animal models of disease. pa2online.org
Key considerations for preclinical translational research on this compound include:
Selection of Relevant Animal Models: Using animal models that accurately recapitulate the pathophysiology of the human disease being studied is critical for obtaining meaningful and translatable results. nih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in animal models, is essential for understanding its in vivo behavior.
Biomarker Development: Identifying and validating biomarkers that can be used to monitor the biological effects of this compound in preclinical studies can help to bridge the gap between preclinical and potential future clinical research.
By addressing these challenges and pursuing these future directions, the scientific community can continue to unlock the full potential of this compound and its derivatives for a wide range of applications.
Q & A
Q. What standardized protocols are recommended for assessing Nodosin’s cytotoxic effects on colorectal cancer (CRC) cell lines in vitro?
- Methodological Answer : Use dose-response assays (e.g., MTT or CCK-8) across CRC cell lines (e.g., HT-29, LoVo) and normal controls (e.g., NCM460). Establish concentration gradients (e.g., 4–12 μM) and time points (24–72 hours) to quantify IC50 values. Include triplicate replicates and normalize data to untreated controls to ensure reproducibility .
Q. How should control experiments be designed to validate this compound’s specificity in targeting cancer cells versus normal cells?
- Methodological Answer : Compare this compound’s effects on CRC cells (e.g., HT-29) with non-cancerous cell lines (e.g., NCM460) under identical conditions. Use viability assays and morphological analysis to confirm selective cytotoxicity. Include vehicle controls (e.g., DMSO) to rule out solvent interference .
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects on cell viability?
- Methodological Answer : Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC50. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare differences across concentrations. Report p-values and confidence intervals to quantify significance .
Q. How can researchers ensure reproducibility in this compound treatment experiments across laboratories?
- Methodological Answer : Document detailed protocols for cell culture conditions, compound preparation (e.g., stock concentration, solvents), and assay parameters (e.g., incubation time, temperature). Share raw data and analysis scripts via supplementary materials or repositories .
Advanced Research Questions
Q. How can contradictions in this compound’s dose-response outcomes across CRC cell models be resolved?
- Methodological Answer : Perform meta-analysis of existing data to identify cell line-specific factors (e.g., genetic mutations, metabolic profiles). Validate findings using orthogonal assays (e.g., clonogenic survival, apoptosis markers) and cross-reference with transcriptomic datasets to uncover mechanistic variations .
Q. What integrative strategies combine AI-driven target prediction with experimental validation for studying this compound’s mechanisms?
- Methodological Answer : Use platforms like NPAIEngine to predict this compound’s molecular targets (e.g., kinases, apoptosis regulators). Validate predictions via siRNA knockdown, Western blotting, or CRISPR screens. Prioritize targets showing dose-dependent modulation in functional assays .
Q. How can multi-omics approaches elucidate this compound’s pleiotropic effects on cancer signaling pathways?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and phosphoproteomics to map this compound-induced pathway alterations. Use pathway enrichment tools (e.g., GSEA, STRING) to identify hub genes/proteins. Validate key nodes via functional rescue experiments .
Q. What experimental designs differentiate apoptosis from non-apoptotic cell death (e.g., ferroptosis) in this compound-treated cells?
- Methodological Answer : Use caspase-3/7 activity assays and Annexin V/PI staining for apoptosis. For ferroptosis, measure lipid peroxidation (e.g., C11-BODIPY) and GPX4 expression. Employ inhibitors (e.g., Z-VAD-FMK for apoptosis; ferrostatin-1 for ferroptosis) to confirm death pathways .
Q. How should researchers address variability in this compound’s bioavailability across in vitro and in vivo models?
- Methodological Answer : Perform pharmacokinetic studies (e.g., LC-MS for plasma concentration) in animal models. Correlate in vitro IC50 with in vivo dosing regimens. Use organoid or 3D culture systems to bridge the gap between cell lines and physiological complexity .
Methodological Frameworks
Q. What guidelines should be followed when publishing this compound-related research to ensure methodological transparency?
- Methodological Answer : Adhere to journal-specific standards (e.g., Beilstein Journal of Organic Chemistry):
- Describe experimental procedures in sufficient detail for replication.
- Limit main text to critical data (≤5 compounds); archive extended datasets as supplementary information.
- Cite prior studies on this compound’s structure-activity relationships .
Q. How can researchers ethically address discrepancies between preliminary AI predictions and experimental results for this compound?
- Methodological Answer : Disclose limitations of AI models (e.g., training data bias) in publications. Use hypothesis-free screens (e.g., high-content imaging) to identify unanticipated mechanisms. Publish negative results to refine future computational workflows .
Data Interpretation & Reporting
Q. What frameworks are recommended for discussing this compound’s dual role in cell proliferation arrest and death induction?
- Methodological Answer : Structure the discussion to:
- Compare observed effects with prior studies on related diterpenoids.
- Propose models reconciling proliferation inhibition (e.g., cell cycle arrest) and death activation (e.g., ROS-mediated stress).
- Highlight translational implications for CRC combination therapies .
Q. How should anomalous data points in this compound studies be reported and analyzed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
